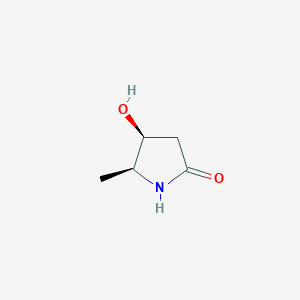

![molecular formula C8H10N4 B3105006 {7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}methanamine CAS No. 1515112-71-6](/img/structure/B3105006.png)

{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}methanamine

Übersicht

Beschreibung

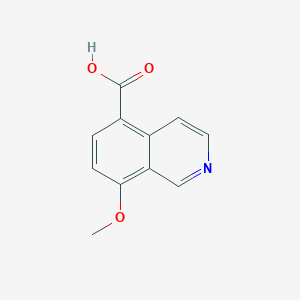

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine is a chemical compound with the empirical formula C7H8N4 . It is a solid substance and is part of a class of compounds known as pyrrolo[2,3-d]pyrimidines .

Synthesis Analysis

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine and its analogs has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide . The 4-chloro group of the resulting 7-methyl product is then displaced with methanolic ammonia to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis

The molecular structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine can be represented by the SMILES stringCn1ccc2c(N)ncnc12 . This indicates that the molecule contains a pyrrolo[2,3-d]pyrimidine core with a methyl group attached to the nitrogen atom in the pyrrole ring . Physical and Chemical Properties Analysis

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine is a solid substance . Its molecular weight is 148.17 . The InChI key, which is a unique identifier for the compound, is KSOREMDAQHJJKY-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Facile Synthesis and Docking Studies : A method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was developed, showing potential for various docking studies and chemical applications (Bommeraa et al., 2019).

- Interaction Studies : An investigation into the interaction of similar pyrimidine derivatives with glycine esters, revealing insights into the chemical behavior and potential synthesis pathways for related compounds (Zinchenko et al., 2018).

Biological and Medicinal Research

- Antifolate and Antitumor Applications : Research on antifolates synthesized as potential dihydrofolate reductase inhibitors and antitumor agents, indicating the role of similar compounds in medical research (Gangjee et al., 2007).

- Cytotoxicity and Antiviral Activity : A study on the cytotoxicity and antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives, providing insights into their potential medical applications (Gupta et al., 1989).

- Anti-Inflammatory Activities : Evaluation of the anti-inflammatory activity of certain pyrrolo[2,3-d]pyrimidine derivatives, revealing their potential therapeutic applications (Mohamed et al., 2013).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl methanamine and its derivatives could involve further exploration of their potential as kinase inhibitors . Their synthesis and evaluation as potential therapeutic agents in the treatment of various cancers could also be a promising area of research .

Wirkmechanismus

Target of Action

The primary target of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .

Mode of Action

(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine interacts with JAK1 in a selective manner . The compound exhibits an IC50 value of 8.5 nM against JAK1, indicating its high affinity and specificity for this target . The interaction between the compound and JAK1 inhibits the kinase activity of JAK1, thereby modulating the JAK-STAT signaling pathway .

Biochemical Pathways

The inhibition of JAK1 by (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .

Pharmacokinetics

The pharmacokinetic properties of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine have been studied using in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests . These tests help to understand the compound’s bioavailability, which is crucial for its efficacy .

Result of Action

The inhibition of JAK1 by (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine leads to modulation of the JAK-STAT signaling pathway . This can result in various cellular effects, depending on the specific biological context. For instance, it can influence cell growth and differentiation .

Biochemische Analyse

Biochemical Properties

The compound (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine has been identified as a core scaffold in the design of a JAK1 selective inhibitor . This suggests that it may interact with the JAK1 enzyme, potentially influencing its activity.

Cellular Effects

JAK1 is involved in various signaling pathways, including those related to inflammation and immune function .

Molecular Mechanism

Its use in the synthesis of a JAK1 inhibitor suggests it may interact with this enzyme at the molecular level .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine in animal models. A compound synthesized using it as a core scaffold exhibited desired efficacies in CIA and AIA models .

Eigenschaften

IUPAC Name |

(7-methylpyrrolo[2,3-d]pyrimidin-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-12-4-6(2-9)7-3-10-5-11-8(7)12/h3-5H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMVWHKZCHGPIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CN=CN=C21)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

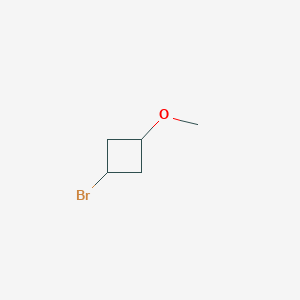

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)

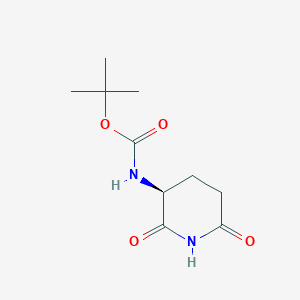

![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)

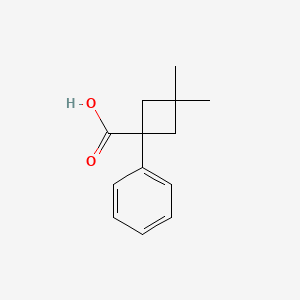

![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)

![O-[2-(3,4-dichlorophenyl)ethyl]hydroxylamine](/img/structure/B3105013.png)

![2-[(Z)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-benzoxazole](/img/structure/B3105021.png)